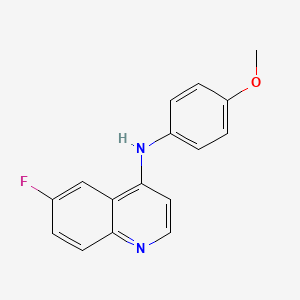

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGZPGSMNYGDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation via Multi-Step Annulation

Initial Cyclization from Substituted Anilines

The quinoline backbone is often constructed through cyclization reactions starting from fluorinated aniline derivatives. For example, 6-fluoroquinolin-4-ol can be synthesized by heating 4-fluoroaniline in diphenyl ether at 250°C, followed by sequential chlorination and amination. This method involves:

- Cyclization : 4-Fluoroaniline undergoes thermal cyclization in diphenyl ether to form 6-fluoro-2-methylquinolin-4-ol (89–95% yield).

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C converts the hydroxyl group to a chloride, yielding 4-chloro-6-fluoro-2-methylquinoline (95–98% yield).

- Amination : Reaction with 4-methoxyaniline in refluxing ethanol introduces the N-(4-methoxyphenyl) group, completing the target structure.

Table 1: Key Parameters for Quinoline Core Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Diphenyl ether, 250°C, 20 min | 89–95 | |

| Chlorination | POCl₃, 80°C, 1.5 h | 95–98 | |

| Amination | 4-Methoxyaniline, reflux | 65–72 |

Modular Three-Component Coupling Strategy

Imidoylative Sonogashira/Cyclization Cascade

A one-pot, two-stage method developed by ACS Journal of Organic Chemistry enables efficient synthesis of 4-aminoquinolines:

- Imidoylative Sonogashira Coupling :

- Acid-Mediated Cyclization :

This method tolerates diverse substituents, including electron-withdrawing groups like fluorine, and avoids toxic carbon monoxide gas.

Table 2: Optimization of Sonogashira Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes Pd activity |

| Temperature | 90°C | Balances kinetics/stability |

| Catalyst Loading | 5 mol % Pd, 15 mol % Cu | Prevents over-reduction |

Comparative Analysis of Synthetic Routes

Yield and Scalability

- Multi-Step Annulation : Offers high yields (95–98%) in chlorination but requires harsh conditions (POCl₃).

- Sonogashira Cascade : Provides modularity (77% yield) but demands precise stoichiometry of alkynes and isocyanides.

- Electroreductive Coupling : Limited to C-2 modifications but showcases mild electrochemical conditions.

Challenges and Optimization Opportunities

Byproduct Formation in Amination

Excess 4-methoxyaniline can lead to diarylation, necessitating stoichiometric control. Purification via column chromatography (hexane/EtOAc/Et₃N) resolves this.

Catalyst Degradation in Sonogashira Coupling

Pd(PPh₃)₄ deactivation occurs above 100°C, requiring strict temperature monitoring. Switching to Xantphos as a ligand improves stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine exhibit significant anticancer properties. Quinoline derivatives are known to inhibit enzymes and receptors involved in cancer progression, making this compound a candidate for further pharmacological studies. For instance, preliminary studies have shown its potential to interact with specific protein targets involved in cell signaling pathways associated with cancer cell proliferation.

Anti-inflammatory Properties :

The compound has been explored for its anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases. Its mechanism of action likely involves the modulation of inflammatory pathways through enzyme inhibition .

Antimicrobial Activity :

6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine has shown promise as an antimicrobial agent. Compounds with similar structures have been investigated for their ability to combat bacterial infections, including those caused by Mycobacterium smegmatis and Pseudomonas aeruginosa .

Biological Research

Enzyme Inhibition Studies :

The compound is being studied for its ability to inhibit specific enzymes that play critical roles in metabolic processes. For example, it has been shown to inhibit GAK (Glycogen Synthase Kinase), which is involved in glucose metabolism and cancer cell growth . The selectivity of this compound for various kinases makes it a valuable tool in understanding enzyme functions and developing targeted therapies.

Molecular Docking Studies :

Molecular docking studies are essential for elucidating the binding interactions between 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine and its molecular targets. These studies help predict the affinity and orientation of the compound within the active sites of enzymes or receptors, providing insights into its pharmacodynamics.

Chemical Synthesis

The synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves multiple steps, including the introduction of the fluorine atom and methoxy group into the quinoline framework. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further research applications.

Case Study 1: Anticancer Efficacy

A study conducted on quinoline derivatives revealed that 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine exhibited potent activity against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In antimicrobial testing against Mycobacterium smegmatis, 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This suggests that the compound could be developed into a lead candidate for treating tuberculosis or other bacterial infections .

Mechanism of Action

The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine, highlighting substituent variations and their biological implications:

Key Observations:

Substituent Effects on Activity :

- Halogenation : Fluorine (6-F) and chlorine (7-Cl) substitutions improve metabolic stability and target binding. For example, compound 134 (7-Cl) showed antimalarial activity comparable to trifluoromethyl analogs .

- Aniline Modifications : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated anilines (e.g., 3-Cl-4-FPh in ). However, bulky groups like 2-methylbenzyloxy reduce synthetic yield (61.5% vs. >90% for simpler analogs) .

Biological Activity Trends :

- Antibacterial activity in compound correlates with the 7-methoxy and 6-OCH2(2-MePh) groups, which may disrupt bacterial membrane integrity.

- Kinase inhibitors (e.g., ) prioritize substituents that induce conformational flexibility (e.g., disordered difluoromethyl groups) for improved binding.

Synthetic Accessibility: Nucleophilic aromatic substitution is a common route for 4-anilinoquinolines. High yields (>90%) are achievable with electron-deficient anilines and activated quinoline precursors (e.g., 4-chloroquinolines) .

Research Findings and Implications

Fluorine’s Role : Fluorine at position 6 enhances electronegativity and reduces oxidative metabolism, extending half-life in vivo . This is critical for kinase inhibitors requiring prolonged target engagement .

Methoxy Group Impact : The 4-methoxyphenyl group may reduce cytotoxicity compared to halogenated anilines, as seen in analogs with improved selectivity profiles .

Comparative Limitations : Unlike compound , which has validated antibacterial data, the target compound lacks direct evidence of activity. Further in vitro testing against kinase panels or microbial assays is warranted.

Biological Activity

6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine belongs to the quinoline family, characterized by a fused aromatic ring system. The presence of a fluorine atom and a methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine is primarily attributed to its ability to inhibit specific kinases and interact with DNA. The fluorine atom is known to enhance binding affinity, while the methoxy group may stabilize the compound in biological systems.

Key Mechanisms:

- Kinase Inhibition : The compound has shown promising results as an inhibitor of various kinases involved in cancer progression, including NEK4, which is linked to non-small cell lung cancer (NSCLC) .

- DNA Interaction : Quinoline derivatives can intercalate into DNA, potentially disrupting replication and transcription processes .

Biological Activity Overview

Research indicates that 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine exhibits significant anticancer properties. Its efficacy has been evaluated in several studies across different cancer cell lines.

Anticancer Activity

The compound was tested against several hematologic tumor cell lines, demonstrating notable cytotoxic effects. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (acute myeloid leukemia) | 1.00 ± 0.42 | |

| K-562 (chronic myeloid leukemia) | 0.92 ± 0.32 | |

| A549 (lung adenocarcinoma) | 1.05 ± 0.64 |

These results indicate that the compound possesses potent cytotoxicity against multiple cancer types, making it a candidate for further development.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinoline structure influence biological activity. For instance, altering the position or type of substituents on the quinoline core significantly affects potency against targeted kinases .

Notable Findings:

- Methoxy Substituent : Removal or repositioning of the methoxy group led to decreased potency, underscoring its importance for activity .

- Fluorine Atom : The presence of fluorine enhances metabolic stability and binding affinity, contributing to improved anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine:

- NSCLC Treatment : A study demonstrated that this compound effectively inhibited NEK4 in NSCLC models, suggesting its role in overcoming resistance to TRAIL-induced apoptosis .

- Hematologic Malignancies : In vitro evaluations showed that derivatives of this compound exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or Friedländer condensation. For example, 4,7-dichloroquinoline derivatives can react with 4-methoxyaniline under reflux in ethanol/methanol, with NaHB(OAc)₃ as a reducing agent to stabilize intermediates . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Purification via column chromatography (e.g., 10% MeOH in DCM) is critical for isolating high-purity products .

Q. How is 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine characterized, and what analytical techniques are essential for validation?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, quinoline protons at δ 7.5–8.5 ppm) and detects impurities .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 325.12) and fragmentation patterns .

- X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and intermolecular interactions (e.g., π-π stacking in the quinoline core) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MX-1 breast cancer) to determine IC₅₀ values. Compare with controls like chloroquine for antimalarial activity .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization or ELISA to identify targets (e.g., Bcl-2 inhibition in apoptotic pathways) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine derivatives?

- Methodology : Employ SHELX programs (e.g., SHELXL-2018) for refinement. Key steps include:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.

- Twinned Data Handling : Use SHELXD for structure solution and SHELXL for anisotropic displacement parameter refinement .

- Validation : Check R-factors (<5%) and electron density maps for missing atoms or disorder .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced antimalarial efficacy?

- Methodology :

- Substituent Variation : Replace the 6-fluoro group with Cl, Br, or CF₃ to modulate electron-withdrawing effects. Use reductive amination to introduce piperidine/morpholine side chains, improving solubility .

- Biological Testing : Compare IC₅₀ against Plasmodium falciparum strains (NF54, K1) to assess resistance profiles. Molecular docking (e.g., AutoDock Vina) predicts binding to heme detoxification pathways .

Q. How do contradictory in vitro and in vivo efficacy data arise, and how can they be reconciled?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability, BBB penetration (e.g., MDCK-MDR1 assays), and metabolite formation (LC-MS/MS). For example, methoxy groups enhance BBB penetration but may reduce metabolic stability .

- Dose-Response Modeling : Use Hill equations to compare in vitro IC₅₀ (nM range) with in vivo tumor regression in xenograft models (e.g., 50 mg/kg dosing in mice) .

Q. What computational methods predict off-target interactions or toxicity risks?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.